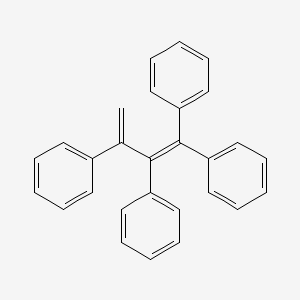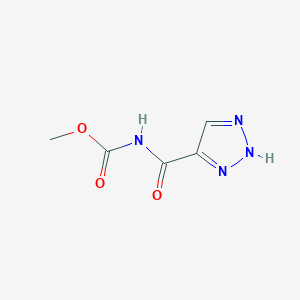
(2-(Bis(2-chloroethyl)amino)-6-methoxy-2-oxidohexahydrofuro(3,4-d)(1,3,2)oxazaphosphol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Bis(2-chloroethyl)amino)-6-methoxy-2-oxidohexahydrofuro(3,4-d)(1,3,2)oxazaphosphol-4-yl)methanol is a complex organic compound that features a variety of functional groups, including chloroethyl, methoxy, and oxido groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Bis(2-chloroethyl)amino)-6-methoxy-2-oxidohexahydrofuro(3,4-d)(1,3,2)oxazaphosphol-4-yl)methanol typically involves multiple steps, starting from simpler precursor molecules. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety. The exact methods would depend on the specific requirements of the compound’s intended use.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The oxido group can be further oxidized under specific conditions.
Reduction: The chloroethyl groups can be reduced to ethyl groups.
Substitution: The chloroethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows for a variety of chemical transformations.
Biology
In biological research, this compound might be used to study the effects of its functional groups on biological systems. It could serve as a model compound for understanding the behavior of similar molecules in biological contexts.
Medicine
In medicine, this compound could have potential applications as a therapeutic agent. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, materials, or as a catalyst in certain reactions.
Wirkmechanismus
The mechanism by which (2-(Bis(2-chloroethyl)amino)-6-methoxy-2-oxidohexahydrofuro(3,4-d)(1,3,2)oxazaphosphol-4-yl)methanol exerts its effects would depend on its specific interactions with molecular targets. These interactions might involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other chloroethyl-containing molecules, methoxy-substituted compounds, or oxido-functionalized molecules. Examples include:
- (2-(Bis(2-chloroethyl)amino)-6-methoxy-2-oxidohexahydrofuro(3,4-d)(1,3,2)oxazaphosphol-4-yl)methanol analogs with different substituents.
- Other chloroethylamines with varying functional groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties
Eigenschaften
CAS-Nummer |
29781-54-2 |
|---|---|
Molekularformel |
C10H19Cl2N2O5P |
Molekulargewicht |
349.14 g/mol |
IUPAC-Name |
[2-[bis(2-chloroethyl)amino]-6-methoxy-2-oxo-3a,4,6,6a-tetrahydro-3H-furo[3,4-d][1,3,2]oxazaphosphol-4-yl]methanol |
InChI |
InChI=1S/C10H19Cl2N2O5P/c1-17-10-9-8(7(6-15)18-10)13-20(16,19-9)14(4-2-11)5-3-12/h7-10,15H,2-6H2,1H3,(H,13,16) |
InChI-Schlüssel |
UZIIQROSYBBMCZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C2C(C(O1)CO)NP(=O)(O2)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



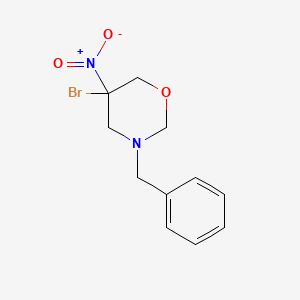




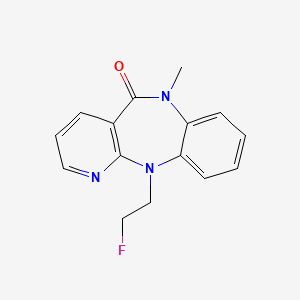

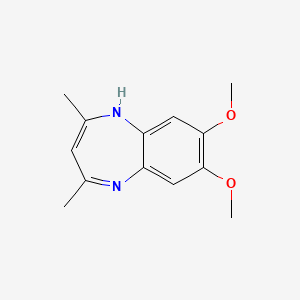
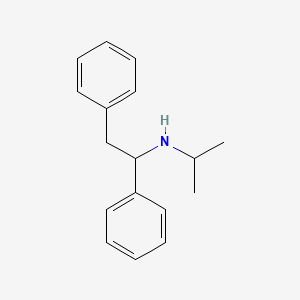
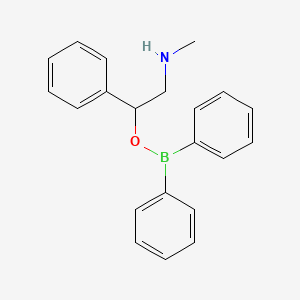
![Ferrocene, 1-[(R)-(dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)-, (2S)-](/img/structure/B12801278.png)
